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tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a tert-butyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the pyrrolidine moiety and the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Research indicates that tert-butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate exhibits significant biological activity. It has been studied for its potential role as an inhibitor in various biochemical pathways, particularly in the modulation of inflammatory responses and cell death processes such as pyroptosis.
Pharmacological Applications
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Anti-inflammatory Properties :
- The compound has shown promise in inhibiting pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. In vitro studies suggest that structural modifications can enhance its efficacy in this regard.
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Neurological Disorders :
- Its unique structural features allow it to interact effectively with biological targets, which may be beneficial in treating neurological disorders. The compound's ability to modulate inflammatory pathways suggests potential applications in neuroinflammation-related conditions.
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Drug Design and Development :
- The interaction studies indicate that this compound can bind to specific receptors or enzymes involved in inflammatory pathways. Understanding these interactions is crucial for optimizing its pharmacological profile and enhancing binding affinity toward target proteins associated with disease processes.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the coupling of tert-butyl 1-(2-hydroxyethyl)piperidine-4-carboxylate with pyrrolidinone derivatives under acidic conditions. Purification techniques such as preparative high-performance liquid chromatography (HPLC) are often employed to isolate the desired product .
Case Study 1: Anti-inflammatory Mechanism
In a study investigating the compound's anti-inflammatory effects, researchers found that modifications to its structure significantly influenced its ability to inhibit cytokine production in vitro. This suggests that further exploration of its structure-function relationship could lead to more effective anti-inflammatory agents.
Case Study 2: Neurological Impact
Another study focused on the compound's potential role in neuroprotection demonstrated that it could reduce neuroinflammatory markers in models of neurodegeneration. This positions this compound as a candidate for further research into treatments for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrrolidine derivatives, such as:
- tert-Butyl 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate lies in its specific combination of functional groups and its potential biological activities. This compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of various bioactive molecules.
Properties
Molecular Formula |
C16H28N2O4 |
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Molecular Weight |
312.40 g/mol |
IUPAC Name |
tert-butyl 3-(2-oxo-2-pyrrolidin-1-ylethoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-10-6-7-13(11-18)21-12-14(19)17-8-4-5-9-17/h13H,4-12H2,1-3H3 |
InChI Key |
BLPXGULVKBFLIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OCC(=O)N2CCCC2 |
Origin of Product |
United States |
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